2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features. It is classified as an imidazolidinone derivative, which is characterized by the presence of a five-membered ring containing nitrogen atoms, alongside a carboxylic acid functional group.
The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve maximum yield and purity. Advanced techniques such as flow chemistry may also be employed in industrial settings to enhance efficiency and reduce waste.
The molecular structure of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can be represented as follows:
The compound's InChI (International Chemical Identifier) string can provide additional structural information for computational modeling and database searches.
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as solvent choice and temperature are critical for achieving desired outcomes.
The mechanism of action for 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific biological targets:
Detailed studies using techniques like molecular docking and kinetic assays are required to elucidate the exact pathways involved.
Reactivity patterns can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
The applications of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid span several scientific fields:
Retrosynthetic analysis, following Corey’s methodology, deconstructs the target molecule 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid into simpler synthons and precursors . The core disconnection strategies are:
Table 1: Retrosynthetic Pathway for Target Molecule
Transform | Synthon/Precursor | Reagent Equivalent |
---|---|---|
Imidazolidine ring opening | 1-(4-Methoxyphenethyl)glycine | Synthesized from 4-methoxyphenethylamine + chloroacetic acid |
Acetic acid chain disconnection | Anionic C4 synthon | Ethyl bromoacetate |
Dioxo group introduction | Carbonyl donor (e.g., urea, carbonyl diimidazole) | Phosgene |
Arylalkyl chain source | Electrophilic alkylating agent | 2-(4-Methoxyphenyl)ethyl bromide |
This analysis confirms commercially available starting materials: 4-methoxyphenethylamine, ethyl bromoacetate, and urea/carbonyl donors [4].
The synthesis proceeds via sequential functionalization, cyclization, and oxidation:
Step 1: Alkylation of 4-Methoxyphenethylamine4-Methoxyphenethylamine reacts with ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 8 hours) to yield ethyl [2-(4-methoxyphenyl)ethylamino]acetate (85% yield) [1] [7].
Step 2: Cyclization to ImidazolidinoneThe glycinate ester reacts with urea at 160°C (neat, 4 hours) or with triphosgene in tetrahydrofuran (0°C to 25°C, 12 hours) to form ethyl 1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidine-4-carboxylate (70–75% yield) [1] [4].
Step 3: Sidechain Functionalization and Hydrolysis
Table 2: Optimized Synthesis Protocol
Step | Reaction | Conditions | Product | Yield |
---|---|---|---|---|
1 | N-Alkylation | Ethyl bromoacetate, K₂CO₃, CH₃CN, 60°C, 8h | Ethyl [2-(4-methoxyphenyl)ethylamino]acetate | 85% |
2 | Cyclization | Urea, 160°C, 4h OR Triphosgene, THF, 0°C→25°C, 12h | Ethyl 1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidine-4-carboxylate | 70–75% |
3a | Decarboxylation | NaOH (aq.), EtOH/H₂O, 80°C → 180°C, quinoline, Cu | 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,5-dione | 65% |
3b | C4-Alkylation | Ethyl bromoacetate, NaH, DMF, 0°C→25°C, 6h | Ethyl 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetate | 80% |
3c | Hydrolysis | LiOH, THF/H₂O, 25°C, 4h | 2-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid | 95% |
Ring Closure Catalysis:
Sidechain Functionalization Catalysis:
Table 3: Catalytic Systems for Key Steps
Reaction | Catalyst | Effect | Yield Improvement |
---|---|---|---|
Imidazolidine ring closure | ZnCl₂ | Lowers temp from 160°C to 100°C; reduces side products | 75% → 88% |
C4-Alkylation | TBAB (PTC) | Enables alkylation at 50°C; minimizes epimerization | 70% → 92% |
Ester hydrolysis | Lipase (CAL-B) | Chemoselective hydrolysis without racemization | Not quantified |
The target compound contains one chiral center at C4 of the imidazolidine ring, leading to potential racemization under harsh conditions:
NMR analysis (¹H and ¹³C) confirms the racemic nature of standard synthetic batches, evidenced by the absence of diastereotopic splitting in the C4–H signal (δ ~3.8–4.0 ppm) and equivalent methylene protons of the acetic acid chain [2] [3]. Single-crystal X-ray diffraction of the ethyl ester derivative verifies the S-configuration at C4 when synthesized from L-alanine-derived precursors, though standard protocols yield racemates [3].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: